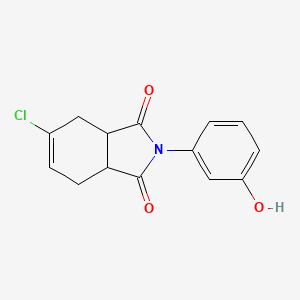
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
作用机制
The exact mechanism of action of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood; however, it has been suggested that it acts on the GABAergic system. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be highly effective in animal models at low doses. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one of the limitations of using 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer.
未来方向
There are several future directions for the study of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, it would be interesting to investigate the mechanism of action of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in more detail, to better understand its effects on the GABAergic system. Finally, it would be useful to investigate the pharmacokinetics of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, including its absorption, distribution, metabolism, and excretion, to better understand its potential use in humans.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Despite its potential, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide.
合成方法
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using various methods, including the reaction of 1-(4-ethylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione with hydroxylamine hydrochloride and sodium acetate in acetic acid. Another method involves the reaction of 1-(4-ethylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione with hydroxylamine-O-sulfonic acid in the presence of sodium acetate and acetic anhydride. These methods have been reported in the literature and have been used to obtain 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in high yields.
科学研究应用
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-16-8-10-19(11-9-16)23-14-18(12-20(23)24)21(25)22-13-17-6-4-15(2)5-7-17/h4-11,18H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMESUCGWVTZUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215758.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)